

Enasidenib Mesylate impact on histone and DNA methylation

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An In-depth Technical Guide on the Impact of **Enasidenib Mesylate** on Histone and DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enasidenib (Idhifa®) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1] Mutations in IDH2 confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated 2-HG levels competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including Ten-Eleven-Translocation (TET) DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[4] This widespread enzymatic inhibition results in global DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[1][5][6] Enasidenib selectively targets mutant IDH2, significantly lowers 2-HG levels, and thereby reverses the epigenetic blockade, ultimately inducing differentiation of leukemic cells.[2][7] This guide provides a detailed overview of the core mechanism of enasidenib, its quantitative impact on methylation, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Reversing the Epigenetic Blockade

Foundational & Exploratory





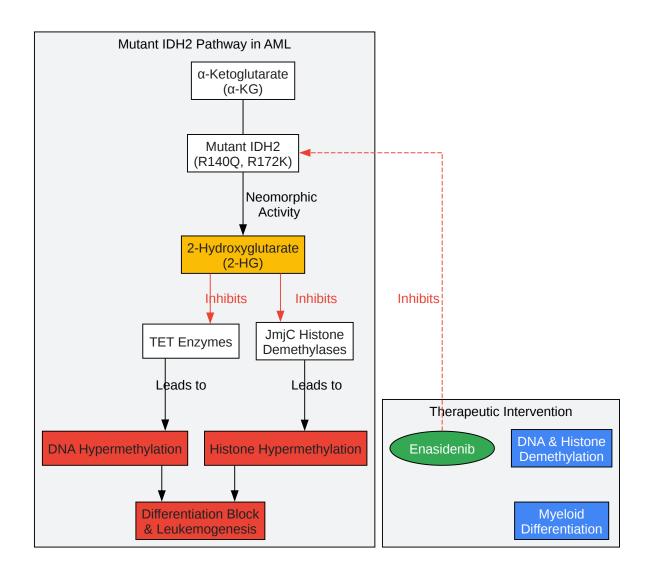
In normal hematopoiesis, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α -KG as a key step in the Krebs cycle.[7][8] However, somatic point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, alter the enzyme's function.[2][6]

The mutant IDH2 protein gains a new capability: the NADPH-dependent reduction of α -KG to 2-HG.[2][3] This accumulation of 2-HG is the central pathogenic event. 2-HG, due to its structural similarity to α -KG, acts as a competitive inhibitor of multiple α -KG-dependent dioxygenases.[9] The key enzyme families affected are:

- TET Family of DNA Demethylases (TET1, TET2, TET3): These enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC at CpG islands, a state known as the CpG Island Methylator Phenotype (CIMP), resulting in DNA hypermethylation and silencing of tumor suppressor genes.[10][11]
- JmjC Domain-Containing Histone Demethylases: This large family of enzymes removes
 methyl groups from lysine residues on histones (e.g., H3K4, H3K9, H3K27, H3K36).[4][12]
 Their inhibition by 2-HG leads to the accumulation of repressive histone methylation marks,
 altering chromatin structure and gene expression, ultimately blocking cellular differentiation.
 [4][6]

Enasidenib is a potent and selective allosteric inhibitor that binds to and targets the mutant forms of the IDH2 enzyme.[2][13] This inhibition drastically reduces the production and accumulation of 2-HG.[2] The resulting decrease in intracellular 2-HG alleviates the competitive inhibition of TET and JmjC enzymes, restoring their demethylase activity.[3][9] This reversal of DNA and histone hypermethylation allows for the re-expression of key genes, which releases the block on hematopoietic differentiation and allows leukemic blasts to mature into functional myeloid cells.[4][14]





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Caption: Enasidenib's mechanism of action on the methylation pathway.

Quantitative Data on Enasidenib's Impact



The effects of enasidenib have been quantified in both preclinical models and clinical trials, demonstrating its high potency and direct impact on epigenetic markers.

Table 1: Enasidenib Potency and 2-HG Reduction

Parameter	Value	Mutation Context	Source
IC50	0.01 μmol/L	IDH2-R172K/WT heterodimer	[2]
IC50	0.03 μmol/L	IDH2-R140Q/WT heterodimer	[2]
IC50	0.10 μmol/L	IDH2-R140Q homodimer	[2]
Relative Potency	~40-fold more potent for mutant vs. wild- type IDH2	R140Q, R172S, R172K	[15]
Median 2-HG Suppression (Clinical)	90.6%	All R/R AML Patients	[2]
Median 2-HG Suppression (Clinical)	94.9%	Patients with IDH2- R140	[2]
Median 2-HG Suppression (Clinical)	70.9%	Patients with IDH2- R172	[2]

Table 2: Enasidenib's Effect on DNA Methylation



Finding	Treatment Context	Key Result	Source
Increased 5hmC	Enasidenib monotherapy	Consistent with reactivation of TET enzyme activity.	[10]
Reversal of Hypermethylation	IDH2 inhibitor treatment	Progressive reversal of DNA hypermethylation occurs over weeks.	[12][16]
Synergistic Hypomethylation	Enasidenib + Azacitidine	Reduced 5mC at a greater number of sites compared to azacitidine alone.	[10]
Correlation of 5hmC and 5mC	Enasidenib + Azacitidine	Loci with reduced 5mC were significantly enriched in regions with increased 5hmC (25.8% vs. 7.4% for azacitidine alone).	[10][17]

Table 3: Enasidenib's Effect on Histone Methylation



Finding	Treatment Context	Key Result	Source
Increased Histone Methylation	IDH2-R140Q expression (preclinical model)	Increased levels of H3K4me3, H3K9me3, H3K27me3, and H3K36me3.	[12]
Rapid Reversal of Hypermethylation	IDH2 inhibitor treatment (preclinical model)	Dose-dependent reversal of hypermethylation at all four marks (H3K4me3, H3K9me3, H3K27me3, H3K36me3) occurs within days.	[12][16]
Reversal in Patient Samples	Enasidenib treatment of patient-derived blasts	Reversed the histone hypermethylation profile associated with the IDH2 mutation.	[11]

Key Experimental Protocols

The following sections outline the core methodologies used to measure the impact of enasidenib on its target and downstream epigenetic markers.

Quantification of 2-Hydroxyglutarate (2-HG)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for accurately quantifying 2-HG levels in biological samples such as peripheral blood or bone marrow.

Methodology:

 Sample Preparation: Plasma or cell extracts are collected. Proteins are precipitated using a solvent like methanol or acetonitrile, and the supernatant containing metabolites is isolated.



- Chromatographic Separation: The extracted metabolites are injected into a liquid chromatography system. A specialized column (e.g., a chiral column to separate D- and L-2-HG enantiomers) separates 2-HG from other metabolites based on its chemical properties.
- Mass Spectrometry Detection: The eluate from the LC system is introduced into a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). 2-HG is identified and quantified by its specific m/z of 147 in negative ion mode ([M-H]⁻).[18]
- Data Analysis: The abundance of the 2-HG ion peak is compared against a standard curve generated from samples with known concentrations of 2-HG to determine its absolute concentration in the original sample.

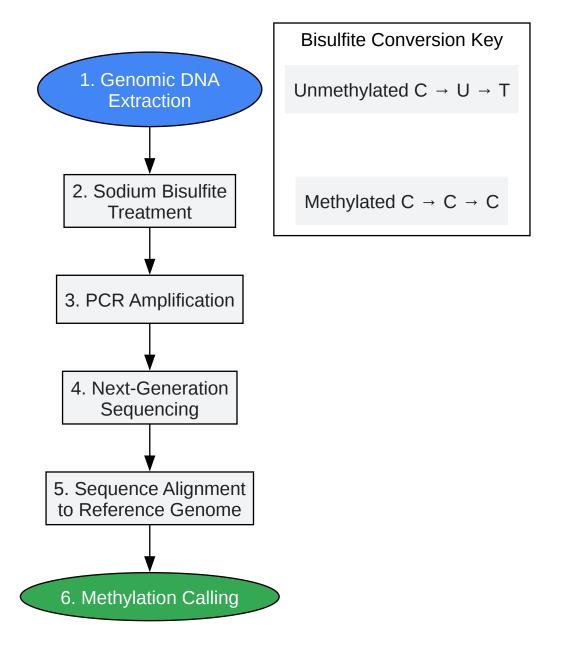
DNA Methylation Analysis: Bisulfite Sequencing

Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for single-nucleotide resolution mapping of DNA methylation.[19][20]

Methodology:

- Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues.
- Bisulfite Conversion: DNA is treated with sodium bisulfite. This chemical reaction deaminates unmethylated cytosine (C) residues into uracil (U), while methylated cytosines (5mC) remain unchanged.[21][22]
- Library Preparation & PCR Amplification: The bisulfite-converted DNA is used to prepare a sequencing library. During the subsequent PCR amplification step, the uracils are read as thymines (T).
- Sequencing: The library is sequenced using a next-generation sequencing platform.
- Data Analysis: The resulting sequences are aligned to a reference genome. By comparing the treated sequence to the original reference, methylation status can be determined at single-base resolution. A 'C' that remains a 'C' in the sequence was methylated, while a 'C' that is read as a 'T' was unmethylated.





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Caption: Experimental workflow for DNA methylation analysis.

Histone Methylation Analysis: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of proteins, including specific histone modifications.[23][24]

Methodology:

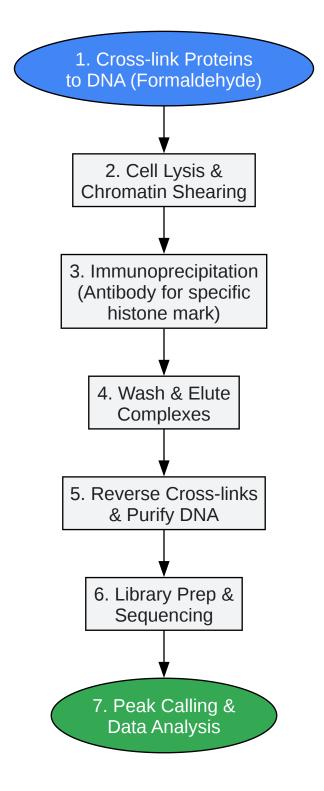
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- Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins (including histones) to the DNA they are interacting with.
- Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) using enzymatic digestion or sonication.
- Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured, often using magnetic beads coated with Protein A/G.[23]
- Washing and Elution: The beads are washed to remove non-specifically bound chromatin.
 The specifically bound complexes are then eluted from the beads.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified to isolate the fragments that were associated with the target histone modification.
- Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA fragments, which are then sequenced using a next-generation platform.
- Data Analysis: The sequence reads are aligned to a reference genome. Regions of the genome that are enriched with reads (forming "peaks") indicate the locations where the specific histone modification was present.





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Caption: Experimental workflow for histone methylation analysis.



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